Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate (CAS 339235-30-2, MFCD00487284) is a tricyclic heteroaromatic compound belonging to the 4-hydroxyquinoline-3-carboxylate class, featuring a linearly annelated benzo[h]quinoline core. With a molecular formula of C₁₆H₁₃NO₃ (MW 267.28 g/mol), it exists in equilibrium with its 4-oxo-1,4-dihydro tautomer (ethyl 4-oxo-1H-benzo[h]quinoline-3-carboxylate) and carries a single hydrogen bond donor (4-OH) alongside four hydrogen bond acceptors.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 339235-30-2
Cat. No. B1616741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxybenzo[h]quinoline-3-carboxylate
CAS339235-30-2
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC3=CC=CC=C32
InChIInChI=1S/C16H13NO3/c1-2-20-16(19)13-9-17-14-11-6-4-3-5-10(11)7-8-12(14)15(13)18/h3-9H,2H2,1H3,(H,17,18)
InChIKeyBAQQTXLPROBUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxybenzo[h]quinoline-3-carboxylate (CAS 339235-30-2): Chemical Identity, Core Scaffold, and Procurement Context


Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate (CAS 339235-30-2, MFCD00487284) is a tricyclic heteroaromatic compound belonging to the 4-hydroxyquinoline-3-carboxylate class, featuring a linearly annelated benzo[h]quinoline core . With a molecular formula of C₁₆H₁₃NO₃ (MW 267.28 g/mol), it exists in equilibrium with its 4-oxo-1,4-dihydro tautomer (ethyl 4-oxo-1H-benzo[h]quinoline-3-carboxylate) and carries a single hydrogen bond donor (4-OH) alongside four hydrogen bond acceptors . The compound is supplied primarily as a research intermediate and screening compound at ≥95% purity, with its extended aromatic system distinguishing it from simpler quinoline-3-carboxylate scaffolds .

Why Ethyl 4-Hydroxybenzo[h]quinoline-3-carboxylate Cannot Be Replaced by Its Free Acid or Simpler Quinoline Analogs


Substituting ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate with its free carboxylic acid analog (CAS 35957-14-3) or with simpler quinoline-3-carboxylates introduces measurable and consequential changes in lipophilicity, hydrogen bonding capacity, and synthetic versatility. The ethyl ester moiety elevates LogP by approximately 1.3–1.7 log units versus the acid form , directly impacting membrane partitioning in cell-based assays and organic-phase solubility in synthetic transformations. The benzo[h] annelation further differentiates this scaffold from monocyclic quinoline esters by providing an extended π-surface for DNA intercalation and protein binding interactions exploited in downstream insecticidal and kinase-inhibitor programs [1]. These physicochemical and structural distinctions mean that procurement of the correct ester—rather than a generic quinoline-3-carboxylate—determines whether a synthesis route proceeds efficiently and whether screening hits reproduce across libraries [2].

Quantitative Comparator Evidence for Ethyl 4-Hydroxybenzo[h]quinoline-3-carboxylate: Physicochemical, Synthetic, and Screening Differentiation


Lipophilicity (LogP) Differentiation vs. 4-Hydroxybenzo[h]quinoline-3-carboxylic Acid

Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate exhibits a calculated LogP of 4.54, compared to 2.79 for its free carboxylic acid analog (4-hydroxybenzo[h]quinoline-3-carboxylic acid, CAS 35957-14-3) . Converting the acid to the ethyl ester increases lipophilicity by approximately 1.75 log units, reflecting the masking of the polar carboxylate group. Correspondingly, the estimated aqueous solubility (LogSW) of the ester is -6.14, indicating substantially lower water solubility than the acid form (measured solubility at pH 7.4 of ~3.1 mg/mL for the acid) [1]. This lipophilicity differential is critical for membrane permeability predictions and organic-phase reaction compatibility.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count and Polar Surface Area: Permeability-Relevant Differentiation

The target compound possesses a single hydrogen bond donor (4-OH) and a topological polar surface area (tPSA) of 59.4 Ų . In contrast, 4-hydroxybenzo[h]quinoline-3-carboxylic acid carries two H-bond donors (4-OH and -COOH) and a PSA of 70.42 Ų . The additional donor in the acid form increases PSA by ~11 Ų, which is near the upper boundary for favorable oral absorption (commonly cited PSA threshold < 60–70 Ų for CNS penetration, < 140 Ų for oral absorption). The ester form therefore presents a more permeability-compatible profile for cell-based screening campaigns.

Hydrogen bonding Membrane permeability Drug design

Synthetic Utility as a Precursor for Polycyclic 4-Oxoquinolone Carboxylic Acids

Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate serves as the key precursor for the first reported synthesis of 4-oxo-1,4-dihydrobenzo[h][1,3]thiazeto[3,2-a]quinoline carboxylic acids via oxidative cyclization of its 2-mercapto derivatives [1]. The procedure involves S-alkylation at the 2-position with ethyl bromoacetate to yield ethyl 2-((2-ethoxy-2-oxoethyl)thio)-4-hydroxybenzo[h]quinoline-3-carboxylate, followed by oxidative cyclization using vicinal dihaloalkane/KI/K₂CO₃. In contrast, the free acid analog (CAS 35957-14-3) cannot directly undergo this same ester-compatible S-alkylation/cyclization sequence without additional protection/deprotection steps. Alternative precursors such as 2-chlorobenzo[h]quinoline-3-carbaldehyde (CAS 108962-82-9) [2] access different derivatives (e.g., pyrazolones, pyrimidinones) and require entirely different reaction manifolds.

Synthetic intermediate Polycyclic quinolones Thiazetoquinolones

Green Synthesis Method with Documented Purity Advantage

A patented green synthesis method produces ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate via solvent-free, catalyst-free condensation of a dicarbonyl compound with triethyl orthoformate and an aniline derivative, followed by intramolecular cyclization in diphenyl ether, achieving product purity up to 98.8% . In comparison, standard commercial sourcing typically provides the compound at ≥95% purity . The 3.8 percentage point purity differential (98.8% vs. 95%) translates to a reduction in total impurities from ≤5% to ≤1.2%, which is significant for reproducible biological assay results and downstream synthetic transformations where impurity-derived side products can confound SAR interpretation.

Green chemistry Synthesis method Purity specification

Screening Collection Availability with Defined In Silico Parameters

Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate is available through the ChemBridge Hit2Lead screening collection (SC-5185347) with fully defined computational parameters: LogP 4.54, LogSW -6.14, tPSA 59.4 Ų, rotatable bonds 1, HBD 1, HBA 4 . In contrast, the simpler ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0)—lacking the benzo[h] annelation—has a substantially lower LogP of ~2.12 and reduced aromatic surface area [1]. The benzo[h]-fused compound thus occupies a distinct region of chemical space (higher lipophilicity, larger π-surface) within screening decks, offering complementary coverage to monocyclic quinoline esters. This differentiation is actionable for computational pre-filtering in virtual screening campaigns targeting lipophilic binding pockets.

Screening library Drug discovery Computational filtering

Evidence-Backed Application Scenarios for Ethyl 4-Hydroxybenzo[h]quinoline-3-carboxylate Procurement


Synthesis of Polycyclic 4-Oxoquinolone Carboxylic Acids for Antibacterial and Anticancer Programs

Procure this compound as the direct precursor for constructing 4-oxo-1,4-dihydrobenzo[h][1,3]thiazeto[3,2-a]quinoline carboxylic acids, a class of tricyclic quinolones with documented antibacterial potential via DNA gyrase/topoisomerase IV inhibition [1]. The 3-ethyl ester and 4-hydroxy groups enable regioselective S-alkylation at C-2 followed by oxidative cyclization, a transformation that the free acid analog cannot undergo without protection/deprotection. This synthetic route is the only published method for accessing benzo[h]thiazetoquinoline carboxylic acids, a scaffold distinct from classical fluoroquinolones [1].

Fragment-Based and Virtual Screening Campaigns Targeting Lipophilic Protein Binding Sites

Include this compound in screening decks where higher lipophilicity (LogP 4.54 vs. ~2.1 for monocyclic analogs) and extended π-surface (benzo[h] annelation) are required for target engagement . The defined tPSA of 59.4 Ų and single H-bond donor make it suitable for computational pre-filtering in CNS-targeted programs, while the ChemBridge Hit2Lead availability ensures rapid resupply for hit confirmation and analog-by-catalog follow-up . Its distinct physicochemical profile provides coverage complementary to simpler quinoline esters in diversity-oriented screening collections.

Medicinal Chemistry Derivatization at the 2- and 4-Positions for Agrochemical Lead Discovery

Use this compound as a scaffold for generating benzo[h]quinoline-based insecticidal agents. The 2-position can be activated via chlorination (to 2-chlorobenzo[h]quinoline-3-carbaldehyde analogs) or thiolation, enabling the synthesis of pyridazinone, pyrrolinone, and thiazolidine derivatives that have demonstrated LC₅₀ values as low as 0.4–1.4 µg/mL against Culex pipiens larvae, outperforming chlorpyrifos [2][3]. The benzo[h] core is critical for this activity class, as SAR studies confirm that the extended aromatic surface enhances acetylcholinesterase binding affinity [2].

Green Chemistry Synthesis Workflows Requiring High-Purity Intermediates

For laboratories prioritizing sustainable synthesis, the patented solvent-free, catalyst-free method delivers this compound at up to 98.8% purity with recyclable cyclization media (diphenyl ether) . This purity level reduces side-product interference in subsequent reactions by approximately 4.2-fold compared to standard 95% commercial material, which is particularly valuable when the compound serves as a late-stage intermediate in multi-step medicinal chemistry campaigns where impurity carry-through can confound biological assay interpretation .

Quote Request

Request a Quote for Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.